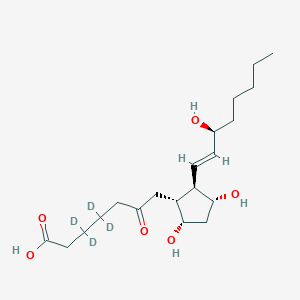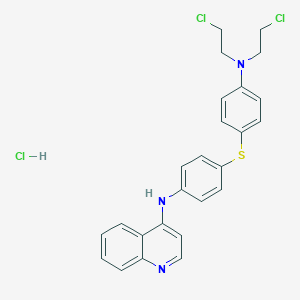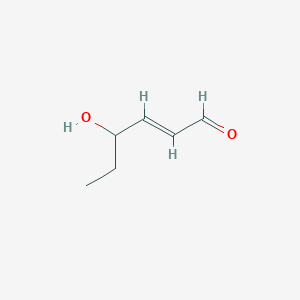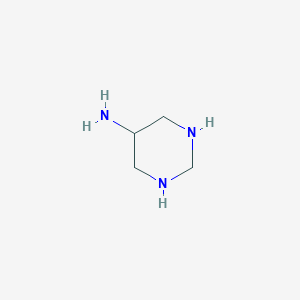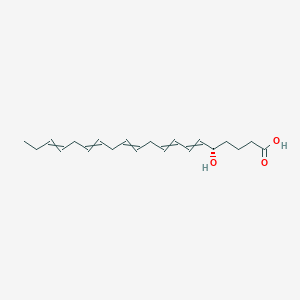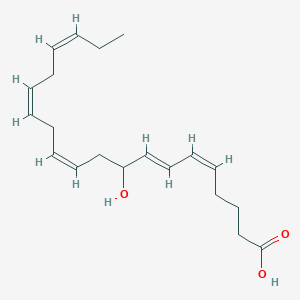
tert-Butyl (2,3-dihydroxypropyl)carbamate
Vue d'ensemble
Description
tert-Butyl N-(2,3-dihydroxypropyl)carbamate is a protected amine.
Applications De Recherche Scientifique
Synthèse chimique
Ce composé est utilisé comme une amine protégée en synthèse chimique . Le groupe tert-butoxycarbonyle (Boc) est une fonctionnalité très utile pour la protection de l'amine parmi les différents groupes protecteurs . La protection N-Boc est souvent rapportée par des réactions catalysées par des bases en utilisant divers catalyseurs .
Analyse spectrométrique de masse
Il peut être utilisé dans la préparation d'une solution de mélange isobare pour une utilisation dans des expériences d'infusion post-colonne lors d'une analyse spectrométrique de masse orbitrap à un seul étage . Cette application est particulièrement utile dans le domaine de la chimie analytique.
Chimie verte
Une approche verte et simple pour la protection N-Boc sur des amines structurellement diverses sous irradiation aux ultrasons est décrite . Cette méthode est avantageuse en raison de ses conditions douces, de son réactif peu coûteux et facilement disponible, et de l'absence de substances auxiliaires .
Technologie d'édition de gènes
Dans le domaine de la biotechnologie, ce composé pourrait potentiellement être utilisé dans la technologie d'édition de gènes <svg class="icon" height="16" p-id="1735" t="170
Mécanisme D'action
Target of Action
tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as BOC-(RS)-3-AMINO-1,2-PROPANEDIOL, is a protected amine . The primary targets of this compound are typically amino groups in biochemical reactions .
Mode of Action
The compound acts as a protecting group for amines in biochemical reactions . It forms a carbamate group with the amine, protecting it from unwanted reactions during a synthetic process . This protection can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. As a protecting group, it is used in a wide variety of synthetic processes, including the synthesis of complex organic molecules and peptides . The downstream effects are therefore highly variable and depend on the specific synthetic pathway in which it is used.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The primary result of the action of this compound is the protection of amines from unwanted reactions during synthetic processes . This allows for the selective manipulation of other functional groups in a molecule, increasing the efficiency and selectivity of synthetic processes .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For example, the removal of the protecting group is typically achieved under acidic conditions . Additionally, the stability of the compound can be affected by factors such as temperature, light, and the presence of certain chemicals .
Propriétés
IUPAC Name |
tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400850 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-48-5 | |
| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


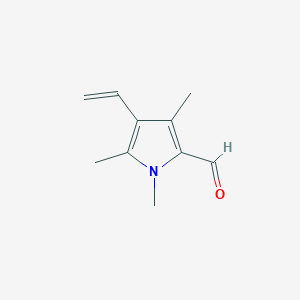

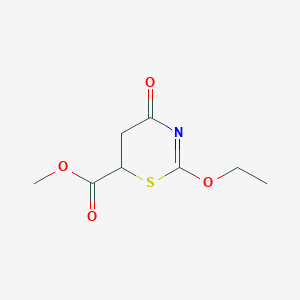
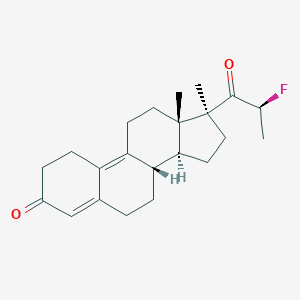
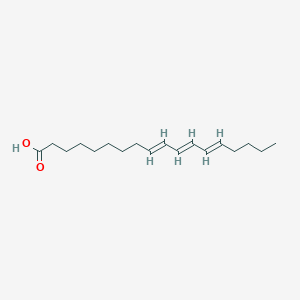

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
